Bicyclo[3.1.1]heptan-3-amine hydrochloride
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Overview
Description
Bicyclo[3.1.1]heptan-3-amine hydrochloride: is a chemical compound that belongs to the class of bicyclic amines. It is characterized by a bicyclo[3.1.1]heptane framework, which consists of a seven-membered ring fused with a three-membered ring. The compound is often used in medicinal chemistry as a bioisostere for meta-substituted arenes and pyridines, which can improve the metabolic stability and lipophilicity of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.1]heptan-3-amine hydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes, which can then be converted to the desired amine hydrochloride . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. The reduction of spirocyclic oxetanyl nitriles is one such method that has been scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.1]heptanes, which can have different functional groups attached to the bicyclic framework .
Scientific Research Applications
Bicyclo[3.1.1]heptan-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-3-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes and pyridines. This can lead to improved metabolic stability and lipophilicity of drug candidates, enhancing their therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a three-membered ring fused with a one-membered ring.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog of bicyclo[3.1.1]heptane.
Uniqueness
Bicyclo[3.1.1]heptan-3-amine hydrochloride is unique due to its specific bicyclic structure, which provides distinct physicochemical properties. Its ability to act as a bioisostere for meta-substituted arenes and pyridines makes it valuable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates .
Properties
IUPAC Name |
bicyclo[3.1.1]heptan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-5-1-6(2-5)4-7;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVRNZCCQCFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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